N-(2-acetamidoethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-acetamidoethyl)-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains an acetamidoethyl group and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-acetamidoethyl)-1H-indole-2-carboxamide typically begins with the preparation of the indole ring. This can be achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through the reaction of the indole derivative with acetamide in the presence of a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods: The industrial production of this compound involves the optimization of the above synthetic routes to achieve high yields and purity. This typically involves the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-acetamidoethyl)-1H-indole-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives, such as N-(2-acetamidoethyl)-1H-indole-2-carboxylic acid.
Reduction: Reduced derivatives, such as this compound alcohol.
Substitution: Substituted derivatives, such as this compound halide.
Scientific Research Applications
Chemistry: N-(2-acetamidoethyl)-1H-indole-2-carboxamide is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological processes, such as enzyme inhibition and receptor binding. It is also used as a probe in biochemical assays and as a tool in molecular biology research.
Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also being investigated for its potential use in the treatment of cancer and other diseases.
Industry: The compound is used in the production of various industrial chemicals and materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- N-(2-acetamidoethyl)-1H-indole-3-carboxamide
- N-(2-acetamidoethyl)-1H-indole-4-carboxamide
- N-(2-acetamidoethyl)-1H-indole-5-carboxamide
Uniqueness: N-(2-acetamidoethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring This substitution pattern affects its chemical properties and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(2-acetamidoethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(17)14-6-7-15-13(18)12-8-10-4-2-3-5-11(10)16-12/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMABAGHTKRKDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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